molecular formula C11H6F3NO3 B1456875 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 1003561-80-5

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No. B1456875
M. Wt: 257.16 g/mol
InChI Key: QOCRUEFJYFMYAM-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C12H7F3O3 . It contains a benzene ring substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 256.177 Da , and a density of 1.4±0.1 g/cm3 . The boiling point is 372.9±42.0 °C at 760 mmHg . The compound has a flash point of 179.3±27.9 °C .

Scientific Research Applications

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) outlined a method for the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This research demonstrated the use of 5-fluoro-4-trifluoromethyl-1,3-oxazoles for rearrangements leading to α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the synthetic versatility of 5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid derivatives (Burger et al., 2006).

Oriented Synthesis of Triazole Derivatives

Liu et al. (2015) developed a method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drugs. This research exemplifies the role of oxazole derivatives as intermediates in the synthesis of pharmacologically relevant compounds (Liu et al., 2015).

Synthesis of Bis(trifluoromethyl) Substituted 2,5-Diamino Adipic Acid

The work by Burger et al. (2006) also highlights the transformation of partially fluorinated oxazoles into bis(trifluoromethyl) substituted 2,5-diamino adipic acid, indicating the potential of oxazole derivatives for synthesizing fluorinated building blocks for bioactive compounds and materials science applications (Burger et al., 2006).

Novel TRANS/CIS Tetrahydroisoquinolines Synthesis

Research by Christov et al. (2006) presented a large-scale synthesis of the parent compound 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid by reacting homophthalic anhydride with 4,5-dihydro-2-phenyl-1,3-oxazole. This study demonstrates the application of oxazole derivatives in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Christov et al., 2006).

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)8-4-2-1-3-6(8)9-7(10(16)17)5-15-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCRUEFJYFMYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 5-(2-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid ethyl ester (1.43 g, 5.01 mmol, 1.0 equiv), 6M HCl aqueous solution (34 mL) and acetic acid (20 mL) were heated to reflux for 5.5 hours. After cooling, the mixture was partitioned between water and ethyl acetate and separated. The organic phase was washed sequentially with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under vacuum to give 745 mg (58%) of crude 5-(2-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid which was used without purification.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

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